molecular formula C9H16ClN3O2 B1379168 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461705-06-5

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride

Cat. No.: B1379168
CAS No.: 1461705-06-5
M. Wt: 233.69 g/mol
InChI Key: AAZODQXRCNVBTK-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a morpholine ring and an oxadiazole ring, making it a valuable building block in the synthesis of various chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound with moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the morpholine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole or morpholine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to partially or fully reduced forms of the compound.

Scientific Research Applications

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is unique due to its combination of the oxadiazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility as a building block and its potential in various research and industrial applications .

Properties

IUPAC Name

2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZODQXRCNVBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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